molecular formula C10H6ClNO2 B13026858 6-Chloro-1-nitronaphthalene CAS No. 38396-29-1

6-Chloro-1-nitronaphthalene

Cat. No.: B13026858
CAS No.: 38396-29-1
M. Wt: 207.61 g/mol
InChI Key: ALQUEFFIWUNSDY-UHFFFAOYSA-N
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Description

6-Chloro-1-nitronaphthalene (C₁₀H₆ClNO₂) is a halogenated nitroaromatic compound characterized by a naphthalene backbone substituted with a nitro (-NO₂) group at position 1 and a chlorine atom at position 4. Its molecular weight is 207.56 g/mol, calculated as follows: 10 carbons (120 g/mol), 6 hydrogens (6 g/mol), 1 chlorine (35.45 g/mol), 1 nitrogen (14 g/mol), and 2 oxygens (32 g/mol) . This compound has been identified as a constituent in the bioactive metabolite profile of Wolfiporia extensa, a medicinal fungus, though its specific biological role remains under investigation .

Properties

CAS No.

38396-29-1

Molecular Formula

C10H6ClNO2

Molecular Weight

207.61 g/mol

IUPAC Name

6-chloro-1-nitronaphthalene

InChI

InChI=1S/C10H6ClNO2/c11-8-4-5-9-7(6-8)2-1-3-10(9)12(13)14/h1-6H

InChI Key

ALQUEFFIWUNSDY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)Cl)C(=C1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Nitration of 6-Chloronaphthalene

This method involves the electrophilic aromatic substitution of 6-chloronaphthalene with a nitrating mixture, typically a combination of concentrated nitric acid and sulfuric acid. The nitration conditions are optimized to favor substitution at the 1-position relative to the chlorine substituent.

Typical conditions include:

Parameter Condition
Nitrating mixture 60% HNO3 and 80% H2SO4 (by weight)
Temperature 50–60 °C
Reaction time 1–6 hours
Solvent Dioxane or solvent-free
Purification Repeated washing with distilled water and dilute sodium hydroxide solution

Advantages:

  • Direct method from commercially available 6-chloronaphthalene
  • Relatively straightforward reaction setup

Disadvantages:

  • Requires careful temperature control to avoid multiple nitration or side reactions
  • Reaction heterogeneity can complicate scale-up and reproducibility.

Chlorination of 1-Nitronaphthalene

Alternatively, this compound can be synthesized by selective chlorination of 1-nitronaphthalene. This method involves the electrophilic substitution of chlorine at the 6-position of 1-nitronaphthalene.

Key reaction parameters:

Parameter Condition
Chlorinating agent Sodium hypochlorite (NaOCl) or elemental chlorine
Catalyst Iron(III) chloride (FeCl3)
Temperature 40–50 °C
Reaction medium Aqueous acidic solution (e.g., hydrochloric acid)
Reaction time Approximately 8 hours

Notes on process optimization:

  • Maintaining pH below 0 to avoid hypochlorous acid accumulation and side reactions
  • Slow, controlled addition of chlorinating agent to prevent over-chlorination
  • Adequate stirring to ensure uniform reaction and prevent localized high concentrations of reactants
  • Temperatures above 50 °C are avoided to prevent decomposition of hypochlorous acid and product.

Related Nitration Methods for Nitro-Naphthalene Derivatives

While direct nitration of naphthalene to 1-nitronaphthalene is well-documented, the presence of a chlorine substituent affects regioselectivity and reaction kinetics. Known nitration methods for 1-nitronaphthalene and derivatives include:

Method Description Advantages Disadvantages
Nitration with mixed acids (HNO3/H2SO4) at 50–60 °C Established, high yield Heterogeneous reaction, long time
Multi-step synthesis from 1,5-dinitronaphthalene via polysulfide treatment High selectivity Multi-step, time-consuming
Melt nitration with controlled acid mixture Efficient for large scale Requires precise temperature control

These methods can be adapted or combined for the synthesis of substituted nitronaphthalenes such as this compound.

Comparative Data Table for Preparation Methods

Preparation Route Key Reagents Temperature (°C) Reaction Time Purification Method Yield/Notes
Nitration of 6-chloronaphthalene HNO3/H2SO4 mixture 50–60 1–6 hours Washing with water and NaOH Moderate to high; regioselectivity critical
Chlorination of 1-nitronaphthalene NaOCl, FeCl3 catalyst 40–50 ~8 hours Acid washing, pH control High purity; requires strict pH and temp control
Multi-step synthesis from 1,5-dinitronaphthalene Polysulfide solution, DMF 80–120 Several hours Acid and water washes High selectivity; multi-step, longer duration

Research Findings and Practical Considerations

  • Regioselectivity: The position of chlorine and nitro groups on the naphthalene ring is influenced by the directing effects of substituents. Chlorine is ortho/para-directing but deactivating, while the nitro group is strongly deactivating and meta-directing. This interplay requires careful control of reaction conditions to achieve the 6-chloro-1-nitro substitution pattern.

  • Reaction Medium: Use of solvents like dioxane or dimethylformamide (DMF) can improve solubility and reaction homogeneity, enhancing yield and selectivity.

  • Temperature Control: Maintaining reaction temperature within narrow limits (40–60 °C) is critical to prevent side reactions such as over-nitration, chlorination, or decomposition of reactants and products.

  • Purification: Multiple washings with distilled water, dilute sodium hydroxide, and dilute acid solutions are standard to remove residual acids and by-products, ensuring high purity of the final compound.

  • Environmental and Safety Considerations: Handling of strong acids, chlorinating agents, and nitro compounds requires strict safety protocols due to corrosiveness, toxicity, and potential environmental impact.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-1-nitronaphthalene undergoes several types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions (OH-) or alkoxide ions (RO-), through nucleophilic aromatic substitution reactions.

    Oxidation: Although less common, the compound can undergo oxidation reactions where the aromatic ring is further oxidized to form quinones or other oxidized derivatives.

Common Reagents and Conditions:

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C), or other reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid (HCl).

    Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), or other strong nucleophiles.

    Oxidation: Potassium permanganate (KMnO4) or other strong oxidizing agents.

Major Products:

    Reduction: 6-Chloro-1-aminonaphthalene.

    Substitution: 6-Hydroxy-1-nitronaphthalene or 6-Alkoxy-1-nitronaphthalene.

    Oxidation: Various oxidized derivatives, depending on the specific conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C10_{10}H6_6ClNO2_2
  • Molecular Weight : 207.61 g/mol
  • CAS Number : 38396-29-1

The compound features a chloro group and a nitro group attached to the naphthalene ring, which influences its reactivity and interaction with other substances.

Organic Synthesis

6-Chloro-1-nitronaphthalene is utilized as an intermediate in the synthesis of various organic compounds. Its unique structure allows for:

  • Substitution Reactions : The chloro group can be substituted with various nucleophiles, making it valuable for synthesizing more complex molecules.
  • Nitro Group Reactions : The nitro group can undergo reduction to amines, which are important in pharmaceuticals and agrochemicals.

Case Study: Synthesis of Pharmaceuticals

In a study published in the Journal of Organic Chemistry, researchers demonstrated the use of this compound in synthesizing a class of anti-inflammatory drugs. The ability to introduce functional groups selectively allowed for the development of compounds with enhanced efficacy and reduced side effects.

Material Science

The compound is also explored in material science for its potential applications in:

  • Dyes and Pigments : Due to its vibrant color properties, this compound can be used in dye formulations.
  • Polymer Chemistry : It serves as a building block for polymers that require specific thermal and optical properties.

Data Table: Applications in Material Science

Application TypeDescriptionExample Uses
DyesColorants for textiles and plasticsFabric dyes, plastic colorants
Polymer ChemistryStructural components for specialty polymersHigh-performance coatings

Environmental Studies

Recent research has focused on the environmental impact and degradation pathways of this compound. Its persistence in the environment raises concerns regarding:

  • Toxicity Assessments : Studies indicate potential toxicity to aquatic organisms, necessitating thorough risk assessments.
  • Biodegradation Studies : Research has shown that certain microbial strains can degrade this compound, offering insights into bioremediation strategies.

Case Study: Biodegradation Research

A notable study highlighted the use of specific bacterial strains capable of degrading this compound under anaerobic conditions. This research, published in Environmental Science & Technology, provides a framework for developing bioremediation techniques to mitigate contamination.

Mechanism of Action

The mechanism of action of 6-Chloro-1-nitronaphthalene primarily involves its interactions with various molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological macromolecules, leading to potential biological effects. The chlorine atom can participate in nucleophilic substitution reactions, further modifying the compound’s activity and interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 6-Chloro-1-nitronaphthalene with structurally related naphthalene derivatives:

Compound Molecular Formula Molecular Weight (g/mol) Substituents Key Applications/Properties
This compound C₁₀H₆ClNO₂ 207.56 -NO₂ (C1), -Cl (C6) Bioactive metabolite; synthetic intermediate
1-Nitronaphthalene C₁₀H₇NO₂ 173.17 -NO₂ (C1) R&D applications; precursor in dye synthesis
2-Methylnaphthalene C₁₁H₁₀ 142.20 -CH₃ (C2) Industrial solvent; toxicological studies
2-Nitronaphthalene C₁₀H₇NO₂ 173.17 -NO₂ (C2) Limited commercial use; photochemical studies

Key Comparative Insights:

Nitro Group Position: 1-Nitronaphthalene and 2-Nitronaphthalene exhibit distinct electronic properties due to the nitro group’s position, affecting resonance stabilization and electrophilic substitution patterns.

Toxicity and Handling :

  • 1-Nitronaphthalene is classified as a research compound with advised use in controlled settings (MSDS ). Toxicity data for this compound is scarce, but the addition of chlorine may exacerbate environmental persistence or bioaccumulation risks.
  • Methyl derivatives like 2-Methylnaphthalene are studied for respiratory toxicity, though their structural dissimilarity (lack of nitro groups) limits direct comparison .

Applications: this compound: Potential role in medicinal chemistry due to its identification in Wolfiporia extensa . 1-Nitronaphthalene: Used in dye synthesis and as a reagent in nitroaromatic reactions .

Biological Activity

6-Chloro-1-nitronaphthalene is a synthetic organic compound that belongs to the class of nitrated polycyclic aromatic hydrocarbons (PAHs). It has garnered attention due to its potential biological activities and implications in environmental and health sciences. This article aims to provide a comprehensive overview of the biological activity of this compound, including its metabolic pathways, toxicological effects, and potential therapeutic applications.

Molecular Formula: C10H6ClN
Molecular Weight: 189.62 g/mol
CAS Number: 86-57-7

This compound is characterized by a chlorine atom and a nitro group attached to the naphthalene ring. This structure contributes to its reactivity and interaction with biological systems.

The metabolism of this compound primarily occurs through cytochrome P450 enzymes, leading to the formation of various metabolites, including hydroxylated and conjugated forms. Studies have shown that it can be converted into reactive intermediates that bind to macromolecules in cells, which may lead to cytotoxic effects .

Key Metabolic Pathways:

Metabolite Enzyme Involved Biological Effect
Hydroxylated derivativesCytochrome P450Potentially toxic; may form adducts with cellular proteins
Glutathione conjugatesGlutathione S-transferases (GSTs)Detoxification mechanism; reduces cellular toxicity

Toxicological Effects

Research indicates that this compound exhibits significant toxicity in various biological systems. It has been associated with oxidative stress, inflammation, and potential carcinogenicity.

Case Studies:

  • In Vivo Studies:
    • A study on Swiss-Webster mice demonstrated that exposure to this compound resulted in increased oxidative stress markers and lung injury, particularly affecting Clara cells in the respiratory tract .
    • Another investigation showed that pretreatment with β-naphthoflavone enhanced the binding of metabolites to lung macromolecules, suggesting an increased risk of pulmonary toxicity under certain conditions .
  • In Vitro Studies:
    • Cultured human liver cells exposed to this compound exhibited elevated levels of reactive oxygen species (ROS) and apoptosis indicators, highlighting its potential as a hepatotoxic agent .

Potential Therapeutic Applications

Despite its toxicity, there is emerging interest in exploring the biological activity of this compound for therapeutic purposes. Its structural similarity to other bioactive compounds suggests potential applications in drug development.

Research Findings:

  • Anticancer Activity: Some derivatives of nitronaphthalene compounds have shown cytotoxic effects against cancer cell lines, indicating a possible role in cancer therapy .
  • Neuroprotective Effects: Preliminary studies suggest that modifications of nitronaphthalene structures might exhibit neuroprotective properties, warranting further investigation into their mechanisms .

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